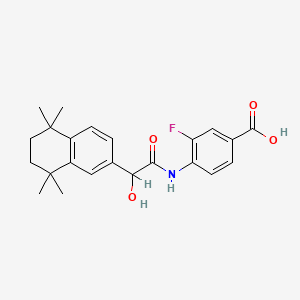
BMS 961
概要
説明
BMS 189961: は、レチノイン酸受容体ガンマ(RARγ)のアゴニストとして機能することで知られる合成化合物です。 化学式はC23H26FNO4 、分子量は399.46 g/mol です 。この化合物は主に、レチノイン酸受容体活性化の効果を研究するために科学研究で使用されています。
準備方法
合成ルートと反応条件: BMS 189961の合成には、市販の出発物質から始まる複数のステップが含まれます。最終生成物は、エステル化、還元、アミド形成などの反応を一連で行うことで得られます .
工業生産方法: BMS 189961の具体的な工業生産方法は広く文書化されていませんが、合成は通常、標準的な有機合成プロトコルに従います。 このプロセスには、最終生成物の収率と純度を高くするために、温度、pH、溶媒の選択などの反応条件を慎重に制御することが含まれます .
化学反応の分析
反応の種類: BMS 189961は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて異なる誘導体になります。
還元: 還元反応は、化合物に存在する官能基を修飾できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性があります .
科学研究への応用
BMS 189961には、いくつかの科学研究への応用があります。
化学: レチノイン酸受容体活性化が化学反応や分子間相互作用に与える影響を研究するために使用されます。
生物学: 遺伝子発現と細胞分化の調節における役割が調査されています。
医学: レチノイン酸受容体機能不全に関連する疾患の治療における潜在的な治療用途が探求されています。
科学的研究の応用
BMS 961 acts as a selective agonist for RARγ, which plays a critical role in various physiological processes including cell differentiation and immune response regulation. Its selectivity allows researchers to study the specific effects mediated by RARγ without interference from other retinoic acid receptors.
Applications in Cancer Research
- Breast Cancer : this compound has been investigated for its role in enhancing the sensitivity of breast cancer cells to all-trans retinoic acid (ATRA). Studies indicate that RARγ activation can modulate the expression of genes involved in cell proliferation and apoptosis, potentially offering a therapeutic strategy for breast cancer treatment .
- Pancreatic Cancer : Research has shown that this compound can mechanically reprogram pancreatic stellate cells, leading to the suppression of matrix remodeling and inhibition of cancer cell invasion. This suggests a potential application in targeting the tumor microenvironment to improve treatment outcomes in pancreatic cancer .
- Neuroprotection : In studies involving neuronal factors, this compound has been shown to enhance responses that are crucial for neuronal survival and differentiation. This indicates its potential utility in neurodegenerative disease models .
Immunological Applications
This compound has also been studied for its effects on immune responses:
- Innate Immunity : A study highlighted the role of RARγ in modulating the immune response to Aspergillus fumigatus in human corneal epithelial cells. The compound was found to influence innate immune signaling pathways, suggesting its potential as an immunomodulatory agent .
Case Studies and Research Findings
作用機序
BMS 189961は、レチノイン酸受容体ガンマ(RARγ)に結合して活性化することでその効果を発揮します。この活性化は、遺伝子発現と細胞プロセスの変化につながります。 この化合物は、他のレチノイン酸受容体よりもRARγを選択的に活性化するため、レチノイン酸シグナル伝達に関与する特定の経路と分子標的を研究するための貴重なツールとなっています .
類似の化合物との比較
類似の化合物:
BMS 270394: 分子構造は異なりますが、類似の特性を持つ別のRARγアゴニストです。
CH 55: 一般的なレチノイン酸受容体アゴニストです。
LE 135: レチノイン酸受容体アンタゴニストです。
ベキサロテン: レチノイドX受容体アンタゴニスト.
ユニークさ: BMS 189961は、他のレチノイン酸受容体よりもレチノイン酸受容体ガンマ(RARγ)に対して高い選択性を有するためユニークです。 この選択性により、RARγ関連の経路と機能をより正確に研究することができ、科学研究において貴重な化合物となっています .
類似化合物との比較
BMS 270394: Another RARγ agonist with similar properties but different molecular structure.
CH 55: A general retinoic acid receptor agonist.
LE 135: A retinoic acid receptor antagonist.
Uniqueness: BMS 189961 is unique due to its high selectivity for retinoic acid receptor gamma (RARγ) over other retinoic acid receptors. This selectivity allows for more precise studies of RARγ-related pathways and functions, making it a valuable compound in scientific research .
生物活性
BMS 961 is a selective agonist for the retinoic acid receptor gamma (RARγ), a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression involved in various biological processes, including development, differentiation, and immune responses. This article will explore the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and relevant research findings.
Chemical Profile
- Chemical Name : 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid
- CAS Number : 185629-22-5
- Purity : ≥97%
- Selectivity :
This compound acts primarily through the activation of RARγ, which is essential for mediating the effects of retinoids in various cellular contexts. The compound has been shown to induce transcriptional activation of genes regulated by RARγ, leading to significant biological outcomes:
- Anti-proliferative Effects : this compound exhibits anti-proliferative and apoptotic effects in cancer cells, particularly neuroblastoma cells .
- Immune Modulation : In mouse models, treatment with this compound has been associated with increased levels of thymic stromal lymphopoietin (TSLP), an important cytokine involved in immune responses .
In Vitro Studies
- Cell Differentiation :
- Gene Expression Modulation :
In Vivo Studies
- Mouse Models :
- Limb Development :
Table: Summary of Key Findings Related to this compound
特性
IUPAC Name |
3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185629-22-5 | |
| Record name | BMS 961 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185629225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















